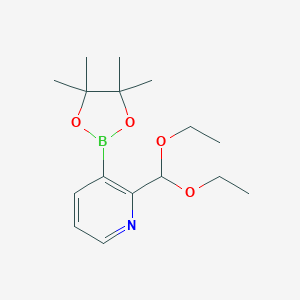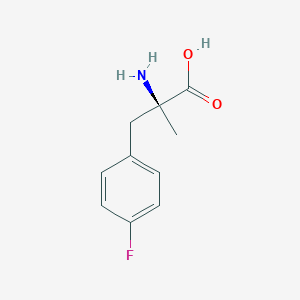
2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
説明
The compound you mentioned is a type of organoboronic compound, which are organic compounds with boron-carbon bonds. The 1,3,2-dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a commonly used protecting group for boronic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a diethoxymethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to it .Chemical Reactions Analysis
Organoboronic compounds are versatile intermediates in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate additions .科学的研究の応用
Synthesis and Characterization
Synthesis and Crystal Structure Analysis : Compounds similar to 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been synthesized, characterized using FTIR, NMR, and mass spectrometry, and analyzed using X-ray diffraction and density functional theory (DFT). These analyses reveal the physicochemical properties and molecular structures of these compounds (Huang et al., 2021).
Vibrational Properties Studies : Research has been conducted on similar compounds focusing on their vibrational properties. These studies include spectroscopic characterization (FT-IR, NMR) and DFT calculations to understand their spectroscopic data, geometrical parameters, and other properties (Wu et al., 2021).
Chemical Synthesis Applications
Use in Organic Synthesis : These compounds are used as intermediates in organic synthesis. For instance, the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling has been reported, highlighting the utility of these compounds in medicinal chemistry (Bethel et al., 2012).
Catalytic Applications : These compounds have also been explored in catalytic reactions, such as enantioselective borane reduction of benzyl oximes, demonstrating their potential in asymmetric synthesis and catalysis (Huang et al., 2011).
Material Science and Polymer Chemistry
Polymer Synthesis : In material science, these compounds are utilized in the synthesis of deeply colored polymers with specific molecular weights, indicating their significance in polymer chemistry (Welterlich et al., 2012).
Coordination Polymers : The synthesis of coordination polymers using extended dipyridyl ligands that include these compounds has been reported, highlighting their role in the creation of novel materials with specific structural properties (Al-Fayaad et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
2-(diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4/c1-7-19-14(20-8-2)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11,14H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOYJRCMVEUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585937 | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-41-0 | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)








![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)